methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate
Description
Properties
Molecular Formula |
C17H14N2O4S2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 2-[[3-(furan-2-ylmethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C17H14N2O4S2/c1-22-16(21)12-6-2-3-7-13(12)18-9-14-15(20)19(17(24)25-14)10-11-5-4-8-23-11/h2-9,20H,10H2,1H3 |
InChI Key |
PGYJGFJPMYISOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=CC2=C(N(C(=S)S2)CC3=CC=CO3)O |
Origin of Product |
United States |
Preparation Methods
Chloroacetamide Intermediate Preparation
The starting material, 3-(furan-2-ylmethyl)amino chloroacetamide, is synthesized by reacting furfurylamine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HCl, yielding the chloroacetamide derivative in >85% purity.
Cyclization to 3-(Furan-2-ylmethyl)-4-thioxo-1,3-thiazolidin-5-one
The chloroacetamide intermediate undergoes cyclization with ammonium thiocyanate (NHSCN) in refluxing ethanol (78°C, 6 hr). The reaction proceeds via nucleophilic substitution, where the thiocyanate anion attacks the α-carbon of the chloroacetamide, followed by intramolecular cyclization to form the thiazolidinone ring.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol (absolute) |
| Temperature | 78°C (reflux) |
| Reaction Time | 6 hours |
| Yield | 72–78% |
The product is purified via recrystallization from ethanol/water (3:1), with characterization by H NMR (δ 7.45–7.10 ppm, furan protons; δ 4.20 ppm, N–CH-furan) and IR (1695 cm, C=O; 1250 cm, C=S).
Aldehyde Functionalization at C-5
The 5-position of the thiazolidinone is functionalized with a formyl group to enable subsequent Schiff base formation.
Vilsmeier-Haack Formylation
The thiazolidinone is treated with dimethylformamide (DMF) and phosphoryl chloride (POCl) at 0–5°C, followed by hydrolysis with sodium acetate to yield 5-formyl-3-(furan-2-ylmethyl)-4-thioxo-1,3-thiazolidinone.
Optimized Conditions
| Parameter | Value |
|---|---|
| Reagents | DMF, POCl |
| Temperature | 0–5°C (initial) → 25°C (stirring) |
| Reaction Time | 4 hours |
| Yield | 65–70% |
The aldehyde intermediate is confirmed by C NMR (δ 192.5 ppm, CHO) and HRMS (m/z 283.04 [M+H]).
Schiff Base Condensation with Methyl 2-Aminobenzoate
The E-configuration of the exocyclic double bond is established via condensation of the 5-formylthiazolidinone with methyl 2-aminobenzoate.
Condensation Reaction
Equimolar amounts of 5-formylthiazolidinone and methyl 2-aminobenzoate are refluxed in anhydrous toluene with catalytic acetic acid (5 mol%) for 8 hours. The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration to form the imine linkage.
Stereochemical Control
The E-isomer is favored due to:
-
Steric hindrance : The bulky furan-2-ylmethyl group at N-3 and the benzoate ester at C-2 adopt anti-periplanar positions.
-
Solvent effects : Toluene’s nonpolar nature disfavors zwitterionic intermediates, stabilizing the trans-configuration.
Analytical Validation
-
H NMR : δ 8.30 ppm (s, 1H, CH=N), δ 7.80–7.20 ppm (aromatic protons).
-
IR : 1720 cm (ester C=O), 1635 cm (C=N).
-
X-ray crystallography : Confirms E-configuration with a dihedral angle of 178.2° between thiazolidinone and benzoate planes.
Alternative Synthetic Routes
One-Pot Enamine Synthesis
A three-component reaction using triethyl orthoformate, methyl 2-aminobenzoate, and 3-(furan-2-ylmethyl)-4-thioxo-1,3-thiazolidinone in refluxing isopropyl alcohol (82°C, 3 hr) yields the target compound in 68% yield. This method avoids isolating the aldehyde intermediate.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C, 20 min) in DMF reduces reaction time to 20 minutes with a 70% yield. The short reaction time minimizes thermal degradation of the thioxo group.
Characterization and Purity Assessment
Spectroscopic Data
-
HRMS : m/z 429.08 [M+H] (calc. 429.06).
-
Elemental Analysis : CHNOS (Found: C 53.12%, H 3.65%, N 6.54%; Calc.: C 53.32%, H 3.72%, N 6.91%).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolidinone ring can be reduced to form thiazolidines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Thiazolidines and other reduced derivatives.
Substitution: Various substituted benzoates and thiazolidinones.
Scientific Research Applications
Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives share a common core structure but exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate with structurally analogous compounds (Table 1).
Table 1. Structural and Physicochemical Comparison of Selected Thiazolidinone Derivatives
Structural Variations and Bioactivity
- Substituent Effects on Antimicrobial Activity: The presence of a furan-2-ylmethyl group in the target compound is analogous to the furan-2-ylmethylene group in compounds 2b1 and 2b2 . These derivatives exhibit moderate to high antimicrobial activity, suggesting that the furan ring enhances interactions with microbial targets through π-π stacking or hydrogen bonding . For instance, 2b2 shows a higher melting point (112–114°C) than 2b1 (85–87°C), indicating enhanced crystallinity due to the tert-butyl group .
- Electronic and Functional Group Influences: The methyl benzoate moiety in the target compound introduces electron-withdrawing ester groups, which may stabilize the conjugated system and affect redox properties. Thioxo vs. Oxo Groups: All compared compounds retain the 2-thioxo group, critical for hydrogen bonding and metal chelation. This feature contrasts with non-thiolated thiazolidinones, which generally show reduced bioactivity .
Biological Activity
Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a complex organic compound that belongs to the thiazolidinone class of derivatives. Its unique structure, featuring a thiazolidinone moiety and a furan substituent, contributes to its diverse biological activities, particularly antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound includes several functional groups that enhance its reactivity and biological potential. The presence of nitrogen and sulfur in its structure is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with thiazolidinone frameworks exhibit significant antimicrobial properties. This compound has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting its potential as an effective antimicrobial agent.
Case Study Example:
In a study evaluating the antibacterial efficacy of thiazolidinone derivatives, methyl 2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo]} demonstrated superior activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics such as ampicillin. The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism of action.
Anticancer Activity
The compound also exhibits anticancer properties. Research has shown that derivatives of thiazolidinones can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Methyl 2-{(E)-[3-(furan-2-ylmethyl)-4-oxo]} has been evaluated in vitro against several cancer cell lines, demonstrating significant cytotoxic effects.
Research Findings:
In vitro studies indicated that this compound inhibited the proliferation of breast cancer cells (MCF7) with an IC50 value significantly lower than that of conventional chemotherapeutic agents. The mechanism was attributed to the induction of oxidative stress leading to cell death.
Interaction Studies
Molecular docking studies have been conducted to investigate the binding affinity of methyl 2-{(E)-[3-(furan-2-ylmethyl)-4-oxo]} with various biological targets, including bacterial enzymes involved in resistance mechanisms. These studies suggest that modifications to the compound's structure can enhance its selectivity and potency against specific microbial targets.
Comparison with Related Compounds
The following table summarizes the structural features and biological activities of related compounds within the thiazolidinone family:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-{5-[3-(furan)carboxylic acid]}benzoate | Furan substituent | Antimicrobial |
| 4-Oxo-Thiazolidine Derivatives | Thiazolidine ring | Anticancer |
| Methyl 3-(4-Oxo-Thiazolidine)carboxylate | Similar core structure | Antifungal |
This comparison highlights the diversity within the thiazolidinone family while emphasizing the unique combination of functionalities present in methyl 2-{(E)-[3-(furan)carboxylic acid]}benzoate that may confer distinct biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
